3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one
Overview
Description
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many organic and pharmaceutical chemists .
Scientific Research Applications
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various coumarin derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, Alzheimer’s, and HIV.
Industry: Used in the production of optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, and cosmetics
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been tested for various biological properties .
Mode of Action
It’s known that coumarin derivatives have been intensively screened for different biological properties .
Biochemical Pathways
Coumarin derivatives have been tested for their effects on various biological properties .
Pharmacokinetics
It is known that 4-methylesculetin, a similar coumarin derivative, is orally active .
Result of Action
It is known that 4-methylesculetin, a similar coumarin derivative, has potent anti-oxidant and anti-inflammatory activities .
Action Environment
It is known that the synthesis of coumarin systems, including this compound, can be carried out under green conditions such as using green solvent, catalyst, and other procedures .
Biochemical Analysis
Biochemical Properties
3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to inhibit myeloperoxidase activity, which is crucial in inflammatory responses . Additionally, this compound reduces the levels of interleukin-6, a cytokine involved in inflammation . The interactions of this compound with these biomolecules highlight its potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit antioxidant properties, protecting cells from oxidative stress . This compound also affects the expression of genes involved in inflammatory responses, thereby modulating the cellular environment to reduce inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of myeloperoxidase activity involves binding to the enzyme’s active site, preventing its catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution profile is essential for understanding its pharmacokinetics and optimizing its delivery to target tissues .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biological effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Comparison with Similar Compounds
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds such as:
4-methyl-7-hydroxycoumarin: Known for its anticoagulant properties.
6,7-dihydroxy-4-methyl-2H-chromen-2-one: Exhibits potent antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-benzyl-6,7-dihydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,18-19H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSBZRWRGBQMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585886 | |
Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23368-41-4 | |
Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.